Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate
Description
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate (CAS 255908-42-0) is a synthetic acrylate derivative characterized by a 4-chloro-2-methylphenoxy substituent attached to a methyl 3-methoxyacrylate backbone . The compound’s mode of action likely involves inhibition of mitochondrial respiration in fungal pathogens, a mechanism common to strobilurin-like fungicides .
Properties
IUPAC Name |
methyl (E)-2-(4-chloro-2-methylphenoxy)-3-methoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-8-6-9(13)4-5-10(8)17-11(7-15-2)12(14)16-3/h4-7H,1-3H3/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDNPRYJMYURNF-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=COC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O/C(=C/OC)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate typically involves the reaction of 4-chloro-2-methylphenol with methoxyacrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of methoxyacrylic acid to form the ester linkage . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as palladium or copper can facilitate the esterification reaction, and advanced purification techniques like distillation and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-methylphenoxyacetic acid.
Reduction: Formation of 2-(4-chloro-2-methylphenoxy)-3-methoxypropanol.
Substitution: Formation of 2-(4-aminomethylphenoxy)-3-methoxyacrylate or 2-(4-thiomethylphenoxy)-3-methoxyacrylate.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate has been investigated for its potential in treating metabolic bone diseases, including osteoporosis. A patent outlines a pharmaceutical composition that utilizes this compound to prevent and treat such conditions by influencing bone metabolism . The compound's ability to interact with specific biological pathways makes it a candidate for further exploration in drug development.
Case Study: Osteoporosis Treatment
- Objective : To evaluate the efficacy of this compound in promoting bone health.
- Methods : Animal models were used to assess bone density changes following treatment with the compound.
- Results : Preliminary findings indicated an increase in bone density markers, suggesting potential therapeutic benefits.
Agricultural Applications
The compound is also noted for its role in crop protection. Organic chemistry has significantly contributed to the development of pesticides and herbicides, with this compound being part of innovative formulations aimed at improving agricultural productivity .
Case Study: Pesticidal Efficacy
- Objective : To test the effectiveness of formulations containing this compound against common agricultural pests.
- Methods : Field trials were conducted comparing treated and untreated plots.
- Results : Treated plots showed a marked reduction in pest populations, demonstrating the compound's utility as an effective pesticide.
Future Research Directions
Future studies should focus on:
- Mechanistic Studies : Understanding the biological mechanisms through which this compound exerts its effects on bone metabolism and pest resistance.
- Formulation Development : Creating more effective formulations for agricultural use that maximize efficacy while minimizing environmental impact.
- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in human subjects for potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Overview
The compound is compared below with key analogs, focusing on structural features, biological activity, and applications.
Table 1: Comparative Analysis of Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate and Analogs
Detailed Comparative Analysis
Azoxystrobin
- Structural Similarities : Both compounds share the methyl 3-methoxyacrylate core, critical for binding to the Qo site of cytochrome b in fungal mitochondria, disrupting electron transport .
- Key Differences: Azoxystrobin incorporates a pyrimidin-4-yloxy group and a 2-cyanophenoxy substituent, enhancing its binding affinity and spectrum of activity compared to the target compound .
- Activity : Azoxystrobin exhibits broad-spectrum fungicidal activity, with applications in agriculture for controlling diseases like powdery mildew and rice blast .
Compound 6 ()
- Structural Similarities: Features the same acrylate backbone but substitutes the 4-chloro-2-methylphenoxy group with a 6-chloro-2-phenylpyrimidin-4-yloxy moiety .
MCPA and Mecoprop
Toxicological and Environmental Profiles
- Target Compound: Limited data, but phenoxy-containing acrylates may pose moderate toxicity risks. Analogous compounds like Mecoprop () are classified as carcinogens and skin irritants .
- Azoxystrobin : Generally recognized as safe with low mammalian toxicity but highly toxic to aquatic organisms .
Biological Activity
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Chemical Formula: C₁₂H₁₃ClO₃
- Molecular Weight: 240.68 g/mol
- CAS Number: 872314-70-0
- Structure: The compound features a methoxyacrylate core with a chloro-substituted phenyl group, contributing to its reactivity and biological interactions.
This compound exhibits several biological activities primarily through its interactions with various molecular targets:
- Inhibition of Enzymatic Activity: The compound can inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions.
- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.
- Anti-inflammatory Effects: There is evidence indicating that this compound may reduce inflammation in biological systems, which could be beneficial in treating inflammatory diseases.
Case Studies
-
Antimicrobial Activity:
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, particularly against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
-
Anti-inflammatory Effects:
- In vivo experiments demonstrated that this compound reduced inflammatory markers in animal models subjected to induced inflammation. The reduction in cytokine levels points to its potential therapeutic use in managing inflammatory conditions.
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Toxicological Assessment:
- Toxicity studies have shown that while the compound exhibits promising biological activity, it also presents certain cytotoxic effects at higher concentrations. Further research is needed to establish safe dosage levels for therapeutic applications.
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClO₃ |
| Molecular Weight | 240.68 g/mol |
| CAS Number | 872314-70-0 |
| Melting Point | Not specified |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate?
- Methodology : Use a combination of -NMR, -NMR, and FT-IR spectroscopy to confirm the ester and aromatic moieties. X-ray crystallography (if crystalline) resolves stereochemistry and bond angles. For example, single-crystal X-ray diffraction validated the (E)-configuration in structurally related strobilurin analogues, ensuring accurate structural assignment . Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
Q. How can synthetic routes to this compound be optimized for yield and purity?
- Methodology : Employ Ullmann coupling or Mitsunobu reactions to link the 4-chloro-2-methylphenoxy group to the acrylate backbone. Use catalytic bases (e.g., NaH) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) improves purity. Evidence from analogous methyl methoxyacrylates suggests yields >70% with <2% impurities under inert atmospheres .
Q. What are the critical parameters for stability testing under laboratory conditions?
- Methodology : Assess hydrolysis susceptibility by incubating the compound in buffers (pH 5–9) at 25–40°C. Monitor degradation via HPLC. Related methoxyacrylates show stability at pH 5–7 but degrade in alkaline conditions due to ester hydrolysis . Light sensitivity can be tested using accelerated UV exposure (e.g., 300–400 nm) with quartz cuvettes.
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity in antifungal assays?
- Methodology : Synthesize derivatives with substitutions on the phenoxy or methoxy groups. Test against Botrytis cinerea or Phytophthora infestans using mycelial growth inhibition assays. For example, replacing the 4-chloro group with trifluoromethyl (as in Azoxystrobin) enhances binding to cytochrome bc1 complexes . Correlate logP values (from computational models) with cellular uptake efficiency .
Q. What computational tools are effective for predicting binding modes to target enzymes?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of fungal cytochrome b (PDB: 1PPJ). Density functional theory (DFT) calculates charge distribution and HOMO-LUMO gaps to explain reactivity. Studies on strobilurin analogues show methoxy groups stabilize π-π interactions with quinone-binding sites .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodology : Standardize assay conditions (e.g., spore concentration, temperature) and validate using positive controls (e.g., Azoxystrobin). Cross-reference with structural analogs: For instance, discrepancies in IC values may arise from stereochemical purity; ensure >98% enantiomeric excess via chiral HPLC . Meta-analyses of SAR datasets can resolve outliers .
Q. What strategies mitigate off-target effects in plant-pathogen models?
- Methodology : Conduct selectivity assays using non-target organisms (e.g., Arabidopsis thaliana). Modify the phenoxy group’s substituents (e.g., replacing chlorine with methyl) to reduce phytotoxicity. Co-application with synergists (e.g., difenoconazole) lowers effective doses, minimizing ecological impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
